molecular formula C12H11NO2 B11897897 2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde CAS No. 885273-23-4

2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde

Cat. No.: B11897897
CAS No.: 885273-23-4
M. Wt: 201.22 g/mol
InChI Key: QASOWOWTRKWYKF-UHFFFAOYSA-N
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Description

2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound features a phenyl group substituted with an ethyl group at the third position and an aldehyde group at the fourth position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethylbenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-(3-Ethyl-phenyl)-oxazole-4-carboxylic acid.

    Reduction: 2-(3-Ethyl-phenyl)-oxazole-4-methanol.

    Substitution: 2-(3-Ethyl-4-nitrophenyl)-oxazole-4-carbaldehyde.

Scientific Research Applications

2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions. The oxazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-oxazole-4-carbaldehyde: Lacks the ethyl substitution on the phenyl ring.

    2-(3-Methyl-phenyl)-oxazole-4-carbaldehyde: Contains a methyl group instead of an ethyl group on the phenyl ring.

    2-(3-Ethyl-phenyl)-thiazole-4-carbaldehyde: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.

Uniqueness

2-(3-Ethyl-phenyl)-oxazole-4-carbaldehyde is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The oxazole ring structure also imparts specific electronic properties that can be advantageous in various applications.

Properties

CAS No.

885273-23-4

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(3-ethylphenyl)-1,3-oxazole-4-carbaldehyde

InChI

InChI=1S/C12H11NO2/c1-2-9-4-3-5-10(6-9)12-13-11(7-14)8-15-12/h3-8H,2H2,1H3

InChI Key

QASOWOWTRKWYKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2=NC(=CO2)C=O

Origin of Product

United States

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